

Commercial Suppliers of 5-Bromo-2-phenylpyridine for Research: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-phenylpyridine**

Cat. No.: **B1272043**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the research-grade chemical **5-Bromo-2-phenylpyridine**. It includes a comparative summary of suppliers, a detailed experimental protocol for a common synthetic application, and visualizations of a typical experimental workflow and a relevant biological signaling pathway.

Commercial Availability and Supplier Data

5-Bromo-2-phenylpyridine (CAS No. 27012-25-5) is a key building block in medicinal chemistry and materials science. It is readily available from a range of commercial suppliers. The following table summarizes key quantitative data from various vendors to facilitate easy comparison for procurement.

Supplier	Purity	Available Quantities	Price (USD/EUR)	Notes
Sigma-Aldrich	97%	Custom	Pricing available upon login	-
TCI America	>98.0% (GC)	Custom	Pricing available upon login/registration	Available through Fisher Scientific.
J&K Scientific	98%	Custom	Quote required	-
CymitQuimica	Not Specified	250mg, 1g, 5g, 25g, 100g	21.00€ (250mg), 20.00€ (1g), 46.00€ (5g), 126.00€ (25g), 269.00€ (100g)	Inquire for larger quantities. [1]
CookeChem	95%	Custom	Quote required	Used as a ligand in coordination chemistry. [2]
Chemlyte Solutions	99.0%	Min. Order: 100g	Approx. 1.90 - 2.90 USD/Gram	FOB Price, payment terms include L/C, D/A, D/P, T/T. [3]

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. **5-Bromo-2-phenylpyridine** is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This versatility makes it a valuable starting material in the synthesis of compounds for drug discovery and organic electronics.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize a 5-aryl-2-phenylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **5-Bromo-2-phenylpyridine**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4))
- Solvent system (e.g., 1,4-dioxane and water)
- Schlenk flask or other suitable reaction vessel
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

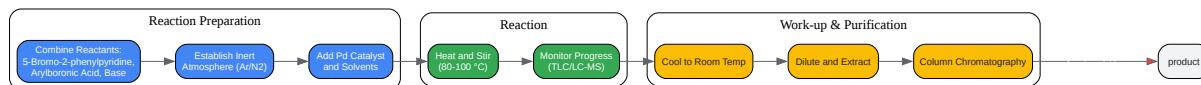
- Reaction Setup: In a Schlenk flask, combine **5-Bromo-2-phenylpyridine** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 5-aryl-2-phenylpyridine derivative.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

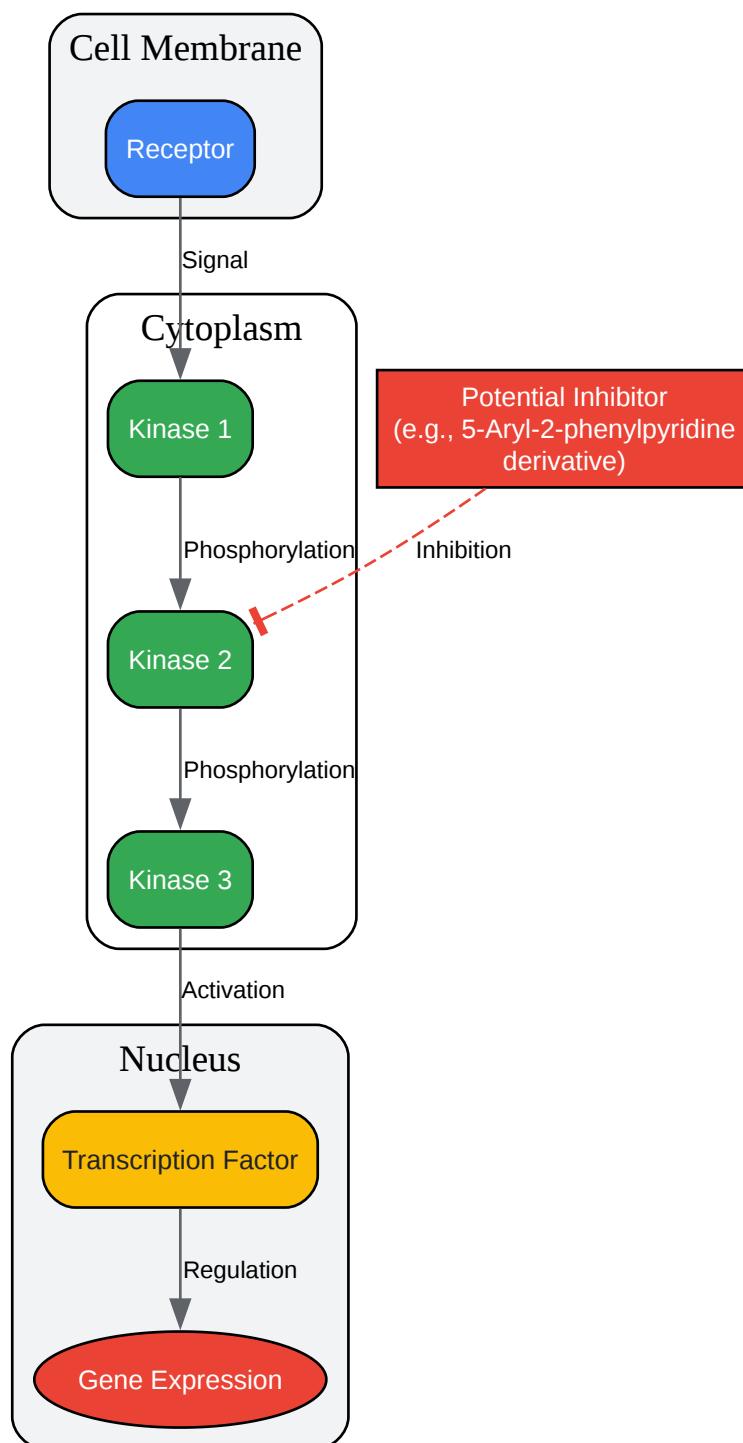


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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Kinase Inhibition in Drug Discovery

Derivatives of **5-Bromo-2-phenylpyridine** are often explored as potential kinase inhibitors in drug discovery.^[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The diagram below represents a simplified, generic kinase signaling pathway that could be targeted by inhibitors developed from this chemical scaffold.



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A simplified kinase signaling cascade and a potential point of inhibition.

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